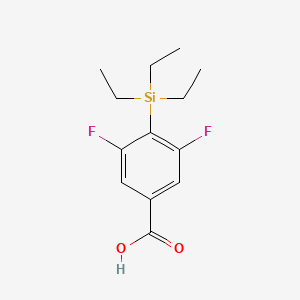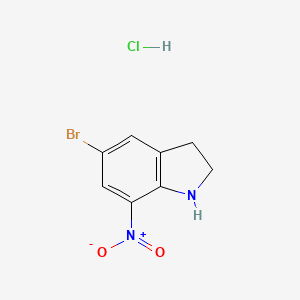![molecular formula C11H9BrO3 B11848404 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one CAS No. 263259-72-9](/img/structure/B11848404.png)
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyethyl group at the 2nd position, and a chromenone backbone. Chromenones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one typically involves the bromination of a chromenone precursor followed by the introduction of the hydroxyethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 6th position. The hydroxyethyl group can be introduced through a Grignard reaction or by using an appropriate organometallic reagent.
Industrial Production Methods
Industrial production of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydroxyethyl chromenone without the bromine atom.
Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one: Lacks the ®-configuration, which may affect its biological activity.
2-(1-Hydroxyethyl)-4H-chromen-4-one: Lacks the bromine atom, which may influence its reactivity and properties.
6-Bromo-4H-chromen-4-one: Lacks the hydroxyethyl group, which may alter its solubility and biological activity.
Uniqueness
®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
263259-72-9 |
|---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-2-[(1R)-1-hydroxyethyl]chromen-4-one |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)11-5-9(14)8-4-7(12)2-3-10(8)15-11/h2-6,13H,1H3/t6-/m1/s1 |
InChI Key |
LUXVXAJFQWAILV-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
Canonical SMILES |
CC(C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


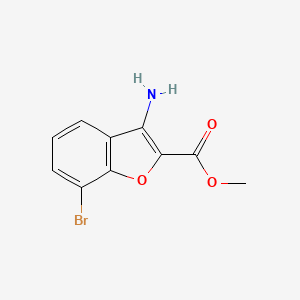
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
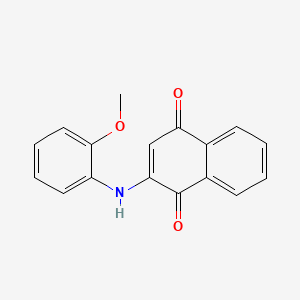
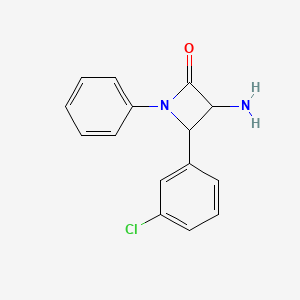
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)
![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)
